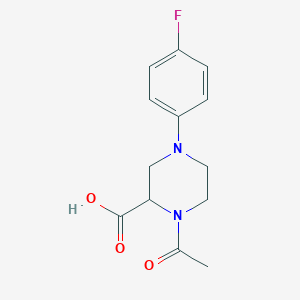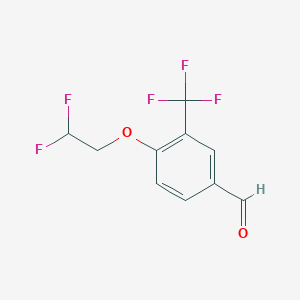
4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde
Vue d'ensemble
Description
The compound “4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde” is a fluorinated organic compound. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties, such as stability and ability to form strong bonds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as “4-(2,2-Difluoroethoxy)aniline” and “[4-(2,2-difluoroethoxy)phenyl]methanol”, have been synthesized and studied . The synthesis of these compounds often involves fluorination reactions.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aldehyde group, which is often reactive. Fluorinated groups can also influence reactivity .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, melting point, solubility, and stability would depend on the specific structure of the compound. Fluorinated compounds often have unique properties due to the strong bonds formed by fluorine .Applications De Recherche Scientifique
Application in Polymer Synthesis
4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde and similar compounds have been used in the synthesis of microporous polyaminal networks. These networks, like PAN-FMP, show increased BET specific surface areas and high CO2 adsorption enthalpies, making them effective for CO2 capture and separation from other gases like nitrogen and methane (Li, Zhang, & Wang, 2016).
Role in Organic Synthesis
Derivatives of this compound have been employed in organic synthesis processes. For example, 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes have been synthesized using nucleophilic substitution methods, showcasing the versatility of these compounds in constructing complex organic structures (Gryko et al., 2008).
Electrocatalytic and Analytical Applications
Electrochemical polymerization of similar aldehyde compounds has been studied for modifying glassy carbon electrodes. These modifications have significant implications in electrocatalysis and analytical electrochemistry, impacting the electrostatic interactions between electrode surfaces and analytes (Garcia, Pauli, & Ortiz, 2001).
Medicinal Chemistry and Bioactivity
Compounds derived from similar benzaldehydes have shown promising antioxidant activity. This suggests potential applications in medicinal chemistry and drug development (El Nezhawy et al., 2009).
Conformational and Vibrational Analysis
The conformational and vibrational properties of trifluoromethylbenzaldehydes have been analyzed using computational methods like Hartree-Fock and density functional theory. Such studies are vital for understanding molecular behavior and properties in various chemical and physical contexts (Sert, Ucun, & Böyükata, 2008).
Material Science and Catalysis
These compounds are also used in material science and catalysis. For example, they are involved in the synthesis of metallomacrocyclic complexes, which have implications in catalysis and material design (Arion et al., 2000).
Chromatographic Applications
Chromatographic studies of benzaldehydes, including compounds similar to this compound, have been conducted. These studies are essential for developing efficient separation and analytical techniques in chemistry (Korhonen & Knuutinen, 1984).
Polymer Chemistry
In polymer chemistry, these compounds have been utilized in the synthesis of polymers with specific functionalities, such as reactive aldehyde side chain substituents. This has broad implications in material science and engineering (Sun, Cheng, & Wooley, 2007).
Mécanisme D'action
Orientations Futures
Fluorinated compounds are a topic of ongoing research, with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science . Future research may focus on developing new synthesis methods, studying the properties of these compounds, and exploring their potential applications.
Propriétés
IUPAC Name |
4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O2/c11-9(12)5-17-8-2-1-6(4-16)3-7(8)10(13,14)15/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRZLYUJGMJTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol](/img/structure/B1401046.png)
![2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid](/img/structure/B1401047.png)
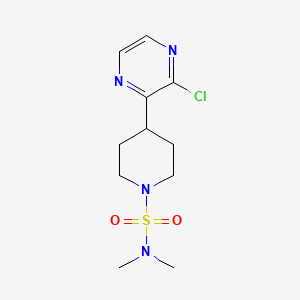
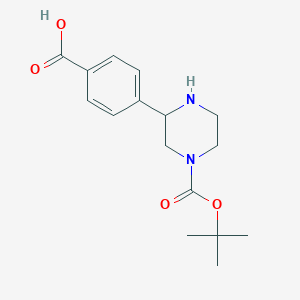
![3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid](/img/structure/B1401052.png)
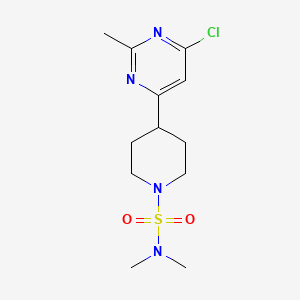
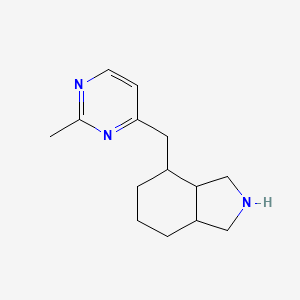
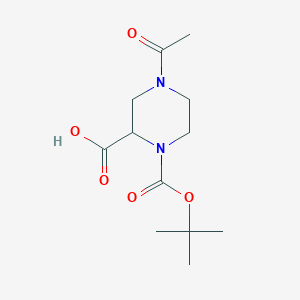


![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)
![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)

